N4-Acetylsulfamethazine

Description

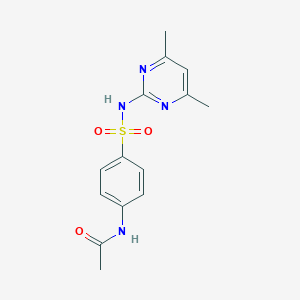

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKAKWDUZRJNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50142848 | |

| Record name | N(4)-Acetylsulfamethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50142848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-90-3 | |

| Record name | N4-Acetylsulfamethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(4)-Acetylsulfamethazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Acetylsulfamethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50142848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N4-Acetylsulfamethazine: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamethazine is the primary metabolite of sulfamethazine, a widely used sulfonamide antibiotic in veterinary medicine. As a major metabolite, understanding its chemical properties and structure is crucial for pharmacokinetic studies, residue analysis in food products of animal origin, and toxicological assessments. This technical guide provides an in-depth overview of the core chemical characteristics of this compound, detailed experimental methodologies for its analysis, and visual representations of its structure and analytical workflow.

Chemical Properties

The chemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₄O₃S | [1][2][3] |

| Molecular Weight | 320.37 g/mol | [1][2][3] |

| IUPAC Name | N-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}acetamide | [1] |

| Synonyms | N4-Acetylsulfadimidine, Acetylsulfadimidine | [3] |

| CAS Number | 100-90-3 | [3] |

| Melting Point | 249-251 °C | [4] |

| Boiling Point | Not experimentally determined. Predicted to be 585.5 ± 60.0 °C. | |

| Water Solubility | 929.1 mg/L at 37 °C. Generally considered to have low water solubility. | [4] |

| pKa | Not experimentally determined for this compound. The parent compound, sulfamethazine, has a pKa of 7.4. It is predicted that the pKa of the sulfonamide group in this compound is slightly more acidic due to the electron-withdrawing nature of the acetyl group. | |

| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. Predicted values range from 1.5 to 2.5, suggesting moderate lipophilicity. |

Chemical Structure

This compound is characterized by a central benzene ring substituted with an acetamido group and a sulfonamide group. The sulfonamide nitrogen is further linked to a dimethylpyrimidine ring.

Caption: Chemical structure of this compound.

Experimental Protocols

Determination of Water Solubility (Shake-Flask Method)

This protocol is a generalized procedure based on the OECD Guideline for Testing of Chemicals, Section 105.

-

Preparation of the Test Solution: Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the solution to separate the undissolved solid from the saturated aqueous phase.

-

Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is reported as the mean concentration from at least three replicate experiments.

Determination of pKa (Potentiometric Titration)

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For compounds with multiple ionizable groups, multiple inflection points may be observed.

Determination of logP (Shake-Flask Method)

This protocol follows the OECD Guideline for Testing of Chemicals, Section 107.

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water. Add a known volume of the other phase to a separation funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for the partitioning of the analyte between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Analytical Workflow for Quantification in Biological Matrices

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples such as tissue or plasma.

Caption: A logical workflow for the analysis of this compound.

Conclusion

References

- 1. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and determination of sulphamethazine and N4-acetylsulphamethazine in meat by high-performance liquid chromatography with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mzCloud – N4 Acetyl sulfamethazine [mzcloud.org]

- 4. scielo.br [scielo.br]

An In-Depth Technical Guide to the Synthesis and Characterization of N4-Acetylsulfamethazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N4-Acetylsulfamethazine, a primary metabolite of the sulfonamide antibiotic sulfamethazine. This document details the chemical properties, a robust synthesis protocol, and extensive characterization data for this compound, which is crucial for research in drug metabolism, pharmacokinetics, and toxicology.

Chemical Properties

This compound, with the chemical formula C14H16N4O3S, is the acetylated form of sulfamethazine at the N4 position of the aniline amino group.[1] This modification significantly alters the physicochemical properties of the parent drug, affecting its solubility, distribution, and clearance in biological systems.

| Property | Value |

| Molecular Formula | C14H16N4O3S |

| Molecular Weight | 320.37 g/mol [1] |

| CAS Number | 100-90-3 |

| Appearance | Off-white solid |

| Melting Point | 249-251 °C |

Synthesis of this compound

The synthesis of this compound is achieved through the selective N-acetylation of sulfamethazine. The use of acetic anhydride in glacial acetic acid is a preferred method to favor the formation of the monoacetylated product at the more nucleophilic N4-amino group, as opposed to the less reactive sulfonamide nitrogen.

Caption: Synthesis of this compound.

Experimental Protocol: Acetylation of Sulfamethazine

This protocol outlines the laboratory procedure for the synthesis of this compound.

Materials:

-

Sulfamethazine

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Ethanol (for recrystallization)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers

-

Büchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfamethazine in a minimal amount of glacial acetic acid with gentle warming.

-

Acetylation: To the stirred solution, add a slight molar excess of acetic anhydride dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water with constant stirring to precipitate the crude this compound.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any remaining acetic acid and unreacted reagents.

-

Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization: Determine the melting point of the purified product and perform spectroscopic analysis to confirm its identity and purity.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.07 | Singlet | 3H | -C(O)CH₃ (acetyl protons)[2] |

| ~ 2.25 | Singlet | 6H | -CH₃ (pyrimidinyl methyl protons) |

| ~ 6.50 | Singlet | 1H | Pyrimidinyl C-H |

| ~ 7.60 | Doublet | 2H | Aromatic protons ortho to -NHAc |

| ~ 7.90 | Doublet | 2H | Aromatic protons ortho to -SO₂- |

| ~ 10.27 | Singlet | 1H | -NH-C(O)- (amide proton)[2] |

| ~ 11.50 | Singlet | 1H | -SO₂-NH- (sulfonamide proton) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 24.5 | -C(O)CH₃ (acetyl methyl carbon)[2] |

| ~ 23.5 | Pyrimidinyl -CH₃ carbons |

| ~ 110-160 | Aromatic and pyrimidinyl carbons[2] |

| ~ 169.4 | -C(O)CH₃ (carbonyl carbon)[2] |

| ~ 158.0 | Pyrimidinyl C-N |

| ~ 168.0 | Pyrimidinyl C-N |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300-3200 | N-H Stretch | Amide and Sulfonamide |

| ~ 3100-3000 | C-H Stretch | Aromatic |

| ~ 2950-2850 | C-H Stretch | Aliphatic (-CH₃) |

| ~ 1700 | C=O Stretch | Amide I band[2] |

| ~ 1600, 1500 | C=C Stretch | Aromatic ring |

| ~ 1540 | N-H Bend | Amide II band[2] |

| ~ 1350, 1150 | S=O Stretch | Sulfonamide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

| m/z | Assignment |

| 321.1016 | [M+H]⁺ (protonated molecular ion)[1] |

| 255 | [M - SO₂NH]⁺ or other fragment[1] |

| 213 | Fragment ion |

| 198.0205 | Fragment ion[1] |

| 156 | [H₂N-C₆H₄-SO₂]⁺ fragment |

| 124.086 | Fragment ion[1] |

| 108 | [H₂N-C₆H₄-NH]⁺ fragment |

| 92 | [C₆H₅NH₂]⁺ fragment |

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided experimental protocol and spectroscopic data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry, enabling the reliable preparation and identification of this important metabolite for further scientific investigation.

References

N4-Acetylsulfamethazine: A Technical Guide on its Role and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-Acetylsulfamethazine is the primary metabolite of the sulfonamide antibiotic, sulfamethazine. While sulfamethazine is a potent antibacterial agent, its N4-acetylated form is generally considered to be microbiologically inactive. This guide delves into the well-established mechanism of action of the parent compound, sulfamethazine, to provide a clear understanding of the biochemical pathways targeted by this class of antibiotics. The lack of activity in this compound is a critical consideration in pharmacology and toxicology, influencing the compound's pharmacokinetic profile and clearance. This document will explore the foundational mechanism of sulfonamides, the structural distinctions of this compound, and the implications of its formation.

The Sulfonamide Mechanism of Action: Targeting Folate Synthesis

Sulfonamides, including the parent compound sulfamethazine, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[][2] This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria.[3][4] Bacteria rely on this pathway to produce essential precursors for DNA, RNA, and protein synthesis.[][5]

The mechanism can be broken down into the following key steps:

-

Structural Analogy: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[5]

-

Competitive Inhibition: Due to this structural similarity, sulfonamides compete with PABA for the active site of the DHPS enzyme.[2][5]

-

Disruption of Folate Synthesis: By binding to DHPS, sulfonamides prevent the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, the precursor to dihydrofolate.[]

-

Bacteriostasis: The inhibition of folic acid synthesis ultimately leads to a depletion of essential metabolites, thereby halting bacterial growth and replication.[][3] It is important to note that sulfonamides are typically bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria.[3]

Humans and other mammals are not affected by sulfonamides because they do not synthesize their own folic acid and instead obtain it from their diet.[3]

This compound: An Inactive Metabolite

This compound is formed in the body through the acetylation of the N4 amino group of sulfamethazine. This metabolic process is a common pathway for the detoxification and elimination of sulfonamides.

Crucially, studies have demonstrated that N4-acetylated sulfonamide metabolites, including this compound, possess no significant antimicrobial activity.[6] The addition of the acetyl group at the N4 position alters the molecule's structure in such a way that it can no longer effectively bind to the active site of dihydropteroate synthase. This structural change is the primary reason for its lack of antibacterial action.

Data Presentation

Table 1: Comparative Activity of Sulfamethazine and its N4-Acetyl Metabolite

| Compound | Target Enzyme | Mechanism of Action | Antimicrobial Activity |

| Sulfamethazine | Dihydropteroate Synthase (DHPS) | Competitive inhibitor of PABA | Active |

| This compound | Dihydropteroate Synthase (DHPS) | Ineffective binding to the active site | Inactive [6] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli) is prepared to a specific cell density (e.g., 1 x 10^5 CFU/mL) in a suitable growth medium such as Mueller-Hinton broth.

-

Preparation of Test Compounds: Serial dilutions of sulfamethazine and this compound are prepared in the growth medium.

-

Incubation: The bacterial inoculum is added to each dilution of the test compounds in a microtiter plate. Positive (no drug) and negative (no bacteria) controls are included.

-

Reading of Results: The microtiter plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.

-

Interpretation: A low MIC value indicates high antimicrobial activity, while a high MIC value (or no inhibition at the highest concentration tested) indicates low or no activity. For this compound, the expected result is a very high or undetectable MIC.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the activity of the DHPS enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant DHPS enzyme is purified. The substrates, para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate, are prepared in a suitable buffer.

-

Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the inhibitor (sulfamethazine or this compound).

-

Enzyme Reaction: The enzymatic reaction is initiated by the addition of the substrates.

-

Detection of Product Formation: The rate of formation of the product, dihydropteroic acid, is measured. This can be done using various methods, such as spectrophotometry or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined. A lower IC50 value indicates a more potent inhibitor. The expected IC50 for this compound would be significantly higher than that of sulfamethazine, indicating poor inhibitory activity.

Visualizations

Figure 1: Mechanism of action of sulfamethazine on the bacterial folic acid synthesis pathway.

Figure 2: Experimental workflows for determining antimicrobial activity and enzyme inhibition.

Conclusion

References

- 2. go.drugbank.com [go.drugbank.com]

- 3. study.com [study.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

N4-Acetylsulfamethazine: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of its Core Properties, Analytical Methodologies, and Research Significance

Abstract

N4-Acetylsulfamethazine is the principal metabolite of sulfamethazine, a sulfonamide antibiotic widely employed in veterinary medicine.[1] Its formation, primarily in the liver, is a critical step in the detoxification and elimination of the parent drug. The scientific significance of this compound extends across multiple disciplines, including pharmacology, toxicology, environmental science, and analytical chemistry. Understanding its chemical characteristics, metabolic pathways, and the methods for its detection is paramount for drug development professionals, researchers, and scientists. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, metabolic fate, and its crucial role in research. It offers in-depth experimental protocols for its analysis and visual representations of its metabolic pathway and analytical workflows to facilitate a deeper understanding.

Introduction

Sulfamethazine, a member of the sulfonamide class of antibiotics, has been a cornerstone in veterinary medicine for the treatment and prevention of bacterial infections in livestock.[2] Its efficacy is intrinsically linked to its metabolic fate within the animal. The primary route of metabolism for sulfamethazine is N-acetylation, a phase II biotransformation reaction that results in the formation of this compound.[3] This metabolite is generally considered to be microbiologically inactive.[1]

The significance of this compound in research is multifaceted. In pharmacology and toxicology, it serves as a key biomarker for studying the pharmacokinetics and metabolism of sulfamethazine. The rate and extent of its formation can influence the parent drug's efficacy and potential for toxicity. In the realm of food safety and regulatory science, monitoring the residues of both sulfamethazine and this compound in animal-derived food products is crucial to prevent human exposure to antimicrobial residues. Furthermore, its presence in the environment is an indicator of agricultural runoff and has implications for the study of environmental contamination and the development of antibiotic resistance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing analytical methods and for predicting its environmental fate and transport.

| Property | Value | Reference |

| CAS Number | 100-90-3 | [2] |

| Molecular Formula | C14H16N4O3S | [1] |

| Molecular Weight | 320.37 g/mol | [1] |

| Appearance | Off-White Solid | MedKoo Biosciences |

| IUPAC Name | N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)acetamide | [1] |

| Solubility | Relatively low solubility in water | [2] |

| Stability | Stable under normal conditions, may degrade under extreme pH or temperature | [2] |

Metabolism and Pharmacokinetics

The biotransformation of sulfamethazine to this compound is primarily catalyzed by the N-acetyltransferase (NAT) enzymes, which are predominantly found in the liver.[4] This enzymatic reaction involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N4-amino group of sulfamethazine.

Metabolic Pathway

The acetylation of sulfamethazine is a crucial detoxification step, rendering the molecule more water-soluble and facilitating its excretion from the body, mainly through urine.[5] The efficiency of this process can vary between species and even among individuals within a species, a phenomenon known as genetic polymorphism, which can lead to "fast" or "slow" acetylator phenotypes.[6]

Pharmacokinetic Parameters

While the pharmacokinetics of sulfamethazine have been extensively studied, data specifically for this compound are less abundant. The following table summarizes key pharmacokinetic parameters of the parent drug, sulfamethazine, in pigs, which provides context for the formation and elimination of its N4-acetylated metabolite. Following intravenous administration in pigs, the mean elimination half-life of sulfamethazine is approximately 12.4 hours.[7] Acetylation is a major elimination pathway for sulfamethazine in pigs.[7]

Table 1: Pharmacokinetic Parameters of Sulfamethazine in Pigs (Intravenous Administration)

| Parameter | Value | Reference |

| Elimination Half-life (t1/2) | 12.4 h | [7] |

| Volume of Distribution (Vd) | 0.77 ± 0.06 L/kg | [8] |

| Clearance (Cl) | 0.054 ± 0.001 L/kg/h | [8] |

| Area Under the Curve (AUC) | 1485 ± 41 mg/h/L | [8] |

Note: These parameters are for the parent drug, sulfamethazine, and provide an indirect understanding of the kinetics of this compound formation and clearance.

Significance in Research

This compound is a critical molecule in various research domains:

-

Drug Metabolism and Pharmacokinetics: It serves as a fundamental tool for studying the activity and polymorphism of N-acetyltransferase enzymes. Research in this area helps in understanding inter-individual and inter-species differences in drug metabolism, which is crucial for dose adjustments and predicting drug-drug interactions.[9]

-

Food Safety and Residue Analysis: Regulatory agencies worldwide have established maximum residue limits (MRLs) for sulfamethazine and its metabolites in food products of animal origin to protect consumers.[10][11][12][13] The development of sensitive and reliable analytical methods for the detection of this compound in tissues, milk, and other matrices is therefore of utmost importance. In a study of pork kidney samples, only 4% were positive for minute amounts of sulfamethazine.[10]

-

Environmental Monitoring: The presence of this compound in soil, water, and manure serves as a biomarker for contamination from agricultural sources.[14] Studying its environmental fate, persistence, and potential for transformation is essential for assessing the ecological impact of veterinary antibiotic use.

-

Analytical Chemistry: As a well-characterized metabolite, this compound is frequently used as a reference standard in the development and validation of new analytical methods for the detection of sulfonamides.

Experimental Protocols

Accurate and reliable quantification of this compound is essential for research and regulatory purposes. Below are detailed methodologies for its analysis in biological and environmental matrices.

Sample Preparation: Solid-Phase Extraction (SPE) for Swine Tissue

This protocol is adapted from a method for the determination of sulfamethazine and its N4-acetyl metabolite in swine tissues.[15]

Materials:

-

Swine tissue (muscle, kidney)

-

Dichloromethane

-

Silica disposable SPE columns

-

Acetonitrile

-

Sodium acetate buffer

-

Sonication bath

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Homogenization: Homogenize a known weight of the tissue sample.

-

Extraction: Add dichloromethane to the homogenized tissue and sonicate to facilitate extraction.

-

Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Collection: Carefully collect the dichloromethane (lower) layer.

-

SPE Column Conditioning: Condition a silica disposable SPE column according to the manufacturer's instructions.

-

Sample Loading: Load the dichloromethane extract onto the conditioned SPE column.

-

Washing: Wash the column with an appropriate solvent to remove interfering substances.

-

Elution: Elute the this compound from the column using a suitable elution solvent (e.g., a mixture of acetonitrile and sodium acetate buffer).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the analysis of this compound. Specific parameters may need to be optimized based on the sample matrix and instrumentation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

-

C18 reversed-phase analytical column.

Mobile Phase:

-

A mixture of acetonitrile and a buffer solution (e.g., sodium acetate buffer), isocratically or with a gradient elution.

Procedure:

-

Injection: Inject the reconstituted sample extract onto the HPLC column.

-

Separation: The components of the sample are separated based on their affinity for the stationary and mobile phases.

-

Detection: this compound is detected by its absorbance at a specific wavelength (typically in the UV range).

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a certified reference standard.

Confirmatory Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful technique for the confirmation and sensitive detection of this compound, particularly in complex environmental samples.[16]

Materials:

-

Sample extract (e.g., from SPE)

-

MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA)

-

MALDI target plate

Procedure:

-

Sample-Matrix Co-crystallization: Mix a small volume of the sample extract with the MALDI matrix solution directly on the MALDI target plate.

-

Drying: Allow the mixture to air-dry, forming co-crystals of the analyte and the matrix.

-

Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. A pulsed laser irradiates the sample spot, causing desorption and ionization of the analyte molecules.

-

Detection: The ionized molecules are accelerated in an electric field and their time-of-flight to the detector is measured. The mass-to-charge ratio (m/z) of the ions is determined based on their flight time.

-

Confirmation: The presence of this compound is confirmed by the detection of its specific molecular ion peak.

Conclusion

This compound, far from being a mere inactive byproduct, is a molecule of significant scientific interest. Its study provides critical insights into drug metabolism, aids in ensuring the safety of our food supply, and helps in monitoring the environmental impact of veterinary pharmaceuticals. The detailed methodologies and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively investigate and understand the multifaceted role of this compound. As analytical technologies continue to advance, our ability to detect and quantify this important metabolite at even lower levels will undoubtedly open up new avenues of research and further enhance our understanding of its significance.

References

- 1. medkoo.com [medkoo.com]

- 2. CAS 100-90-3: sulfamethazine-n4-acetyl | CymitQuimica [cymitquimica.com]

- 3. Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 5. Disposition of sulfonamides in food-producing animals: concentrations of sulfamethazine and its metabolites in plasma, urine, and tissues of lambs following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetylation phenotyping with sulfamethazine in an Iranian population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The N-acetylation of sulfamethazine and p-aminobenzoic acid by human liver slices in dynamic organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pork Essentially Free of Veterinary Drug Residues : USDA ARS [ars.usda.gov]

- 11. Regulatory Limits for Contaminants in Food [sfa.gov.sg]

- 12. Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed | FDA [fda.gov]

- 13. eur-lex.europa.eu [eur-lex.europa.eu]

- 14. A sensitive method for detection of sulfamethazine and this compound residues in environmental samples using solid phase immunoextraction coupled with MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

N4-Acetylsulfamethazine: A Comprehensive Technical Guide to its Role as a Metabolite of Sulfamethazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethazine, a widely used sulfonamide antibiotic in both human and veterinary medicine, undergoes significant metabolism in the body. The primary metabolic pathway is N-acetylation, leading to the formation of N4-Acetylsulfamethazine. This metabolite is of considerable interest due to its altered physicochemical properties, potential for residue persistence, and implications for drug efficacy and safety assessment. This technical guide provides an in-depth exploration of this compound, covering its formation, analytical detection, and pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in drug development and related scientific fields.

Introduction

Sulfamethazine (SMZ) is a synthetic antimicrobial agent effective against a broad spectrum of gram-positive and gram-negative bacteria.[1] Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1] The biotransformation of sulfamethazine is a critical aspect of its pharmacology, with N4-acetylation being the predominant metabolic route in many species, including humans.[2][3] This process is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, which exhibits genetic polymorphism, leading to distinct "fast," "intermediate," and "slow" acetylator phenotypes within populations.[2][4] The resulting metabolite, this compound (N4-AcSMZ), has distinct properties from the parent drug, influencing its solubility, clearance, and potential for accumulation in tissues.[5][6] Understanding the dynamics of this compound formation and disposition is therefore essential for comprehensive drug evaluation and food safety monitoring.

The Metabolic Pathway: From Sulfamethazine to this compound

The conversion of sulfamethazine to this compound is a phase II metabolic reaction. It involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N4-amino group of the sulfamethazine molecule. This enzymatic reaction is primarily mediated by N-acetyltransferase 2 (NAT2) in the liver.[2][7]

Figure 1: Metabolic conversion of Sulfamethazine to this compound.

Quantitative Data on this compound

The formation and detection of this compound have been quantified in various studies. The following tables summarize key quantitative data from the literature.

Table 1: Acetylation Rates of Sulfamethazine in Human Liver Slices [8]

| Parameter | Value Range | Number of Samples (N) |

| Sulfamethazine Acetylation Rate | 0.144 - 3.68 nmol/hr/mg protein | 9 |

| p-Aminobenzoic Acid (PABA) Acetylation Rate | 0.72 - 2.52 nmol/hr/mg protein | 8 |

Data from an in vitro study using human liver slices in dynamic organ culture. The significant variation in sulfamethazine acetylation is indicative of its polymorphic metabolism.[8]

Table 2: Recovery of Sulfamethazine and this compound from Spiked Swine Tissue [9]

| Analyte | Tissue | Mean Recovery (%) |

| Sulfamethazine | Muscle | 87 |

| This compound | Muscle | 87 |

| Sulfamethazine | Kidney | 76 |

| This compound | Kidney | 76 |

Recoveries from tissue samples spiked at a level of 0.1 mg/kg.[9]

Table 3: Recovery of Sulfamethazine and this compound from Spiked Meat [10]

| Analyte | Fortification Level (µg/g) | Recovery Range (%) | Coefficient of Variation (%) |

| Sulfamethazine | 0.5 | 90.1 - 93.3 | 1.9 - 3.2 |

| This compound | 0.5 | 93.0 - 94.4 | 1.5 - 2.7 |

The limit of detection for both compounds was 0.02 µg/g.[10]

Table 4: Residue Levels of Sulfamethazine and this compound in Poultry Waste [11]

| Analyte | Matrix | Concentration Range (mg/kg) |

| Sulfamethazine | Manure | 0.7 - 43.3 |

| This compound | Manure | 0.22 - 22.4 |

| Sulfamethazine | Feathers | 0.7 - 43.3 |

| This compound | Feathers | 0.22 - 22.4 |

These high concentrations highlight the potential for environmental contamination.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate quantification of this compound. Below are representative experimental protocols derived from the literature.

Determination of N-Acetylation of Sulfamethazine in Human Liver Slices[8]

This protocol describes an in vitro method to assess the hepatic N-acetyltransferase (NAT) activity.

-

Tissue Preparation: Obtain human liver tissue and prepare slices using a microtome.

-

Dynamic Organ Culture: Place the liver slices in a dynamic organ culture system.

-

Incubation: Incubate the slices in a suitable medium containing sulfamethazine.

-

Sample Collection: Collect aliquots of the incubation medium at various time points.

-

Analysis of Parent Amine: Measure the disappearance of sulfamethazine from the medium using the colorimetric procedure of Bratton and Marshall.

-

Confirmation of Metabolite: Confirm the presence of this compound in the medium using High-Performance Liquid Chromatography (HPLC).

-

Calculation of Acetylation Rate: Calculate the rate of acetylation based on the decrease in the parent compound concentration over time, normalized to the protein content of the liver slices.

Analysis of Sulfamethazine and this compound Residues in Swine Tissue by HPLC[9]

This protocol outlines a method for the simultaneous determination of sulfamethazine and its N4-acetyl metabolite in animal tissues.

-

Sample Homogenization: Homogenize the tissue sample (muscle or kidney).

-

Extraction: Perform sonication-aided extraction of the homogenized tissue with dichloromethane.

-

Cleanup and Concentration:

-

For sulfamethazine and this compound analysis, clean up and concentrate the extract using a silica disposable column.

-

-

HPLC Analysis:

-

Separate the compounds using a CP Spher C8 column.

-

The mobile phase consists of an acetonitrile-sodium acetate buffer.

-

Detect the analytes using a suitable detector (e.g., UV-Vis).

-

Determination of Sulfamethazine and this compound in Meat by HPLC with Photodiode-Array Detection[10]

This protocol provides a method for the analysis of these compounds in meat samples.

-

Extraction: Extract the drugs from the meat sample with a mixture of 0.2% metaphosphoric acid and methanol (6:4).

-

Cleanup: Perform a cleanup procedure using a Bond-Elut C18 solid-phase extraction cartridge.

-

HPLC Separation:

-

Use a Supersphere RP-18e column (125 x 4.0 mm I.D.).

-

The mobile phase is a mixture of 0.05 M sodium dihydrogenphosphate (pH 4.5) and acetonitrile (8:2).

-

Set the flow rate to 0.5 ml/min.

-

-

Detection: Monitor the eluent using a photodiode-array detector for identification and quantification.

Figure 2: General experimental workflow for tissue residue analysis.

Pharmacokinetics and Excretion

The pharmacokinetic profile of this compound differs from that of the parent drug. Acetylation generally produces metabolites that are more readily excreted than the parent compound.[2] N4-acetylsulfonamides are actively secreted by the renal tubules.[12] However, the elimination half-life of this compound can be influenced by the acetylator phenotype of the individual. In humans, the plasma concentration-time curve of sulfadimidine (sulfamethazine) in fast acetylators is biphasic, while in slow acetylators, it is monophasic with a longer half-life.[13] Methyl hydroxylation, another metabolic pathway for sulfamethazine, significantly increases renal clearance, whereas acetylation does not alter protein binding.[13]

Conclusion

This compound is the major metabolite of sulfamethazine, formed through a polymorphic enzymatic pathway. Its presence and concentration are critical considerations in drug development, clinical pharmacology, and food safety. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists working with sulfamethazine and its metabolites. A thorough understanding of the formation, detection, and pharmacokinetics of this compound is paramount for the safe and effective use of this important sulfonamide antibiotic.

References

- 1. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of acetaminophen on sulfamethazine acetylation in male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. N-Acetyltransferase 2 Genotype-Dependent N-Acetylation of Hydralazine in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H16N4O3S | CID 66855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 100-90-3: sulfamethazine-n4-acetyl | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. The N-acetylation of sulfamethazine and p-aminobenzoic acid by human liver slices in dynamic organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and determination of sulphamethazine and N4-acetylsulphamethazine in meat by high-performance liquid chromatography with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Residue accumulation, distribution, and withdrawal period of sulfamethazine and N-acetylsulfamethazine in poultry waste from broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and mechanism of renal excretion of short acting sulphonamides and N4-acetylsulphonamide derivatives in man. Structural requirements of sulphonamides for active tubular secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of N4-Acetylsulfamethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N4-Acetylsulfamethazine is the primary metabolite of sulfamethazine, a broad-spectrum sulfonamide antibiotic widely used in veterinary medicine.[1] Understanding the pharmacokinetic and metabolic profile of this metabolite is crucial for evaluating the parent drug's efficacy, safety, and potential for residue accumulation in food-producing animals. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolism of Sulfamethazine to this compound

The primary metabolic pathway for sulfamethazine in many species is N4-acetylation, a reaction catalyzed by N-acetyltransferases (NATs) primarily in the liver.[2] This process involves the transfer of an acetyl group from acetyl-CoA to the N4-amino group of the sulfamethazine molecule. The efficiency of this acetylation can vary significantly between species and even among individuals within a species, leading to different acetylator phenotypes (fast vs. slow).[3][4] In addition to acetylation, sulfamethazine can also undergo hydroxylation, though this is often a less prominent pathway.[3][5] The N4-acetylated metabolite generally possesses no significant antimicrobial activity.[6]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound differs significantly from its parent compound, sulfamethazine. These differences are critical for understanding drug clearance and residue withdrawal times.

Absorption and Distribution

Following the administration of sulfamethazine, this compound is formed metabolically. The plasma concentration-time curves of the metabolite often parallel those of the parent drug during the elimination phase.[5][7] N4-acetylsulfonamides are generally less lipid-soluble and more acidic than their parent compounds.[8]

Protein Binding

This compound exhibits protein binding, primarily to albumin. Studies in rabbit serum have shown that this compound has a greater binding affinity for albumin than sulfamethazine.[9] This competitive binding can potentially alter the in vivo distribution of the parent drug.[9] In humans, acetylation of sulfadimidine (sulfamethazine) did not significantly affect protein binding, whereas hydroxylation did.[3]

| Species | Compound | Protein Binding (%) | Reference |

| Human | Sulfamethazine | 90 | [3] |

| Human | This compound | ~90 | [3] |

| Rabbit | Sulfamethazine | Concentration-dependent | [9] |

| Rabbit | This compound | Concentration-dependent | [9] |

| - | Sulphamerazine | 86 | [4] |

| - | N4-Acetylsulphamerazine | 92 | [4] |

Elimination and Excretion

Metabolism to this compound generally speeds up the elimination of the drug, as the metabolite often has a higher renal clearance value than the parent compound.[5][7][10] N4-acetylsulfonamides are actively secreted by the renal tubules.[11][12] The elimination half-life of this compound can be influenced by the acetylator phenotype of the individual.

| Species | Compound | Elimination Half-life (t½) | Notes | Reference |

| Human (fast acetylator) | Sulfadimidine | 1.7 and 5.4 h (biphasic) | - | [3] |

| Human (slow acetylator) | Sulfadimidine | 7.6 h (monophasic) | - | [3] |

| Pig | Sulfadimidine | 12.4 h | - | [5] |

| Sheep | Sulphadiazine | 4.10 +/- 0.58 h (IV), 4.03 +/- 0.31 h (IM) | - | [13] |

| 'Fast' Acetylators | N4-Acetylsulphamerazine | 5 and 12 h (biphasic) | - | [4] |

| 'Slow' Acetylators | N4-Acetylsulphamerazine | 5 and 24 h (biphasic) | - | [4] |

| Species | Compound | Renal Clearance (ml/min) | Reference |

| 'Fast' and 'Slow' Acetylators | Sulphamerazine | 20 | [4] |

| 'Fast' and 'Slow' Acetylators | N4-Acetylsulphamerazine | 300-500 | [4] |

Experimental Protocols

The study of this compound pharmacokinetics relies on robust analytical methods for its detection and quantification in biological matrices.

Sample Preparation and Analysis

A common approach for the analysis of sulfamethazine and its metabolites in tissues involves extraction followed by high-performance liquid chromatography (HPLC).

Example Protocol for Swine Tissue:

-

Extraction: Tissues are homogenized and extracted with dichloromethane, aided by sonication.[14]

-

Clean-up: The extracts are cleaned up and concentrated using a silica disposable column for sulfamethazine and this compound.[14] For other metabolites like desamino-SMZ, a Florisil disposable column may be used.[14]

-

HPLC Analysis: The cleaned extracts are analyzed by HPLC. A common setup utilizes a C8 or C18 column with a mobile phase consisting of an acetonitrile-buffer solution (e.g., sodium acetate).[14][15] Detection is often performed using a photodiode-array detector.[15]

More sensitive and specific methods, such as solid-phase immunoextraction coupled with MALDI-TOF mass spectrometry, have also been developed for detecting trace levels in environmental samples.[16][17]

Protein Binding Studies

Equilibrium dialysis is a standard method for determining the protein binding of drugs.

Example Protocol for Rabbit Serum:

-

Preparation: Serum solutions with varying concentrations of sulfamethazine and this compound are prepared.[9]

-

Dialysis: The serum samples are dialyzed against a buffer for a set period (e.g., 8 hours) using a semi-permeable membrane.[9]

-

Analysis: Post-dialysis, the concentrations of the drug and metabolite in the buffer and serum chambers are measured, often using radiolabeled compounds, to determine the free and bound fractions.[9]

-

Data Modeling: The data can be analyzed using Scatchard plots and fitted to competitive binding models to determine binding parameters such as the dissociation constant (Kd) and the number of binding sites.[9]

Conclusion

The pharmacokinetics and metabolism of this compound are integral to the overall disposition of its parent drug, sulfamethazine. Key characteristics include its formation via N-acetylation, which is subject to species and individual variability, its distinct physicochemical and protein-binding properties compared to sulfamethazine, and its generally rapid renal clearance. A thorough understanding of these aspects, facilitated by robust analytical and experimental protocols, is essential for the rational use of sulfamethazine in both human and veterinary medicine, ensuring efficacy while minimizing the risk of drug residues.

References

- 1. CAS 100-90-3: sulfamethazine-n4-acetyl | CymitQuimica [cymitquimica.com]

- 2. Human Metabolome Database: Showing metabocard for N4-Acetylsulfamethoxazole (HMDB0013854) [hmdb.ca]

- 3. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, acetylation-deacetylation, renal clearance, and protein binding of sulphamerazine, N4-acetylsulphamerazine, and N4-trideuteroacetylsulphamerazine in 'fast' and 'slow' acetylators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of N1-acetyl- and N4-acetylsulphamethoxazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Competitive binding of sulfamethazine and its N-acetylated metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and mechanism of renal excretion of short acting sulphonamides and N4-acetylsulphonamide derivatives in man. Structural requirements of sulphonamides for active tubular secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Bioavailability and pharmacokinetics of sulphadiazine, N4-acetylsulphadiazine and trimethoprim following intravenous and intramuscular administration of a sulphadiazine/trimethoprim combination in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and determination of sulphamethazine and N4-acetylsulphamethazine in meat by high-performance liquid chromatography with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A sensitive method for detection of sulfamethazine and this compound residues in environmental samples using solid phase immunoextraction coupled with MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of N4-Acetylsulfamethazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for N4-Acetylsulfamethazine is limited in publicly available literature. This guide provides a comprehensive overview of the toxicological profile of its parent compound, sulfamethazine, to infer the potential toxicological characteristics of this compound. The information presented herein is intended for research and professional informational purposes only.

Introduction

This compound is the primary metabolite of sulfamethazine, a sulfonamide antibiotic used in veterinary medicine.[1] The acetylation of the N4 amino group is a major pathway for the metabolism of sulfamethazine in various species, including pigs and humans.[1][2] This metabolic conversion is significant as it alters the physicochemical properties of the parent compound, which can, in turn, influence its toxicological profile. Understanding the toxicology of this compound is crucial for a complete safety assessment of sulfamethazine. Given the scarcity of direct data, this document focuses on the known toxicological profile of sulfamethazine as a surrogate.

Metabolism of Sulfamethazine to this compound

Sulfamethazine undergoes phase II metabolism, primarily through acetylation, to form this compound. This reaction is catalyzed by N-acetyltransferase enzymes. In addition to acetylation, sulfamethazine can also be metabolized through hydroxylation.[1][3]

Caption: Metabolic pathway of Sulfamethazine.

Toxicological Profile of Sulfamethazine (as a Proxy for this compound)

The toxicological effects of sulfamethazine have been studied in various animal models. The primary areas of concern include carcinogenicity, particularly in the thyroid gland, reproductive and developmental effects, and hypersensitivity reactions common to sulfonamides.

Acute Toxicity

Quantitative data on the acute toxicity of sulfamethazine is available.

| Parameter | Value | Species | Route | Reference |

| LD50 | >50,000 mg/kg | Mouse | Oral | [4][5] |

| LD50 | 1165 mg/kg | Mouse | Oral (Sodium Salt) | [6] |

| LD50 | 1060 mg/kg | Mouse | Intraperitoneal | [5] |

| LD50 | 1440 mg/kg | Mouse | Subcutaneous | [5] |

| LD50 | 1776 mg/kg | Mouse | Intravenous | [5] |

| LD50 | 2450 mg/kg | Rabbit | Intravenous | [5] |

| LD50 | 2000 mg/kg | Rat | Subcutaneous | [5] |

Carcinogenicity

Chronic feeding studies have demonstrated that sulfamethazine can induce thyroid follicular cell tumors in both mice and rats.[7][8][9][10]

| Study | Species | Dose Levels (ppm in diet) | Duration | Key Findings | Reference |

| Chronic Feeding | B6C3F1 Mice | 300, 600, 1200, 2400, 4800 | 24 months | Increased incidence of thyroid follicular cell adenomas at 4800 ppm. | [7] |

| Two-Generation | Fischer 344 Rats | 10, 40, 600, 1200, 2400 | 24 months | Dose-related increase in follicular cell adenomas and adenocarcinomas of the thyroid. | [8] |

The proposed mechanism for thyroid tumorigenesis is non-genotoxic and involves the inhibition of thyroid peroxidase, leading to altered thyroid hormone homeostasis and increased secretion of thyroid-stimulating hormone (TSH).[9][10][11] This hormonal imbalance is believed to be the primary driver of the observed thyroid tumors in rodents.[12]

Genotoxicity

Sulfamethazine has been evaluated in a variety of genotoxicity assays and is generally considered to be non-genotoxic.[9][10][13]

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With and Without | Negative | [9][13] |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | With and Without | Negative | [9] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Without | Positive | [9][10] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With | Negative | [9][10] |

| Unscheduled DNA Synthesis | Human Fibroblasts | Not Applicable | Negative | [14] |

| In vivo Chromosome Aberration | Rat Bone Marrow | Not Applicable | Negative | [9] |

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of sulfamethazine have shown effects at high doses.

| Study Type | Species | Dose Levels | Key Findings | Reference |

| Continuous Breeding | Swiss CD-1 Mice | 0.25%, 0.5%, 1% in diet | Decreased fertility in both males and females at 1% (approx. 1250 mg/kg/day). | [15][16] |

| Developmental Toxicity | Fischer 344 Rats | 600, 1200, 2400 ppm in feed | No evidence of developmental toxicity (embryo/fetotoxicity or teratogenicity). | [17] |

Immunotoxicity and Hypersensitivity

Sulfonamides as a class are known to cause hypersensitivity reactions in some individuals.[18][19][20] These reactions can range from skin rashes to more severe conditions like Stevens-Johnson syndrome.[21][22] The mechanism is thought to involve the formation of reactive metabolites that can act as haptens, initiating an immune response.[19][21][22] Specifically, the N4-hydroxylated metabolite of some sulfonamides has been implicated in these reactions.[19]

Caption: Simplified pathway of sulfonamide hypersensitivity.

Experimental Protocols for Toxicological Assessment

Standardized protocols are essential for evaluating the toxicological properties of substances like this compound. Below are detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[26] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to various concentrations of the test compound (this compound) and appropriate controls (vehicle control, positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[27][28][29][30][31][32][33] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes involved in histidine or tryptophan synthesis, respectively.

Principle: The test measures the frequency of reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium.[27]

Protocol (OECD 471):

-

Strain Selection: Select at least five strains of bacteria, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or S. typhimurium TA102.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

-

Exposure:

-

Plate Incorporation Method: Mix the test compound, bacterial culture, and molten top agar (with or without S9 mix) and pour it onto minimal glucose agar plates.

-

Pre-incubation Method: Pre-incubate the test compound with the bacterial culture (with or without S9 mix) before mixing with the top agar and plating.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: Compare the number of revertant colonies in the treated groups to the solvent control group. A compound is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.

Caption: Workflow for the Ames test (Plate Incorporation Method).

Conclusion

While direct toxicological data on this compound is scarce, the extensive data available for its parent compound, sulfamethazine, provides a basis for a preliminary toxicological assessment. Sulfamethazine is considered non-genotoxic but has been shown to cause thyroid tumors in rodents through a non-genotoxic, hormone-mediated mechanism. Reproductive effects have been observed at high doses. As with other sulfonamides, the potential for hypersensitivity reactions should be considered. The acetylation at the N4 position may alter the toxicological profile, and further studies directly on this compound are warranted to fully characterize its safety. The experimental protocols outlined in this guide provide a framework for conducting such necessary toxicological evaluations.

References

- 1. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. discofinechem.com [discofinechem.com]

- 7. Chronic toxicity/carcinogenicity studies of sulphamethazine in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic toxicity/carcinogenicity studies of sulphamethazine in Fischer 344/N rats: two-generation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. Sulfamethazine and its sodium salt (IARC Summary & Evaluation, Volume 79, 2001) [inchem.org]

- 11. Inhibition of peroxidase-catalyzed reactions by arylamines: mechanism for the anti-thyroid action of sulfamethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An FDA review of sulfamethazine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfamethazine (57-68-1) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 14. ANTIBACTERIAL AGENTS - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Reproductive toxicity of sulfamethazine in Swiss CD-1 mice during continuous breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Abstract for TER84001 [ntp.niehs.nih.gov]

- 18. health.state.mn.us [health.state.mn.us]

- 19. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulfonamide Hypersensitivity: Fact and Fiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. dynamed.com [dynamed.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 26. merckmillipore.com [merckmillipore.com]

- 27. nib.si [nib.si]

- 28. eurofins.com.au [eurofins.com.au]

- 29. measurlabs.com [measurlabs.com]

- 30. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 31. gentronix.co.uk [gentronix.co.uk]

- 32. criver.com [criver.com]

- 33. biotoxicity.com [biotoxicity.com]

Stability and Degradation of N4-Acetylsulfamethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of N4-Acetylsulfamethazine, the primary metabolite of the widely used sulfonamide antibiotic, sulfamethazine. Understanding the stability profile of this molecule is critical for ensuring the quality, safety, and efficacy of pharmaceutical products, as well as for assessing its environmental fate. This document details the primary degradation routes, including photodegradation, hydrolysis, and thermal degradation, and provides insights into the analytical methodologies used to study these processes.

Overview of this compound Stability

This compound, like its parent compound, is susceptible to degradation under various environmental and stress conditions. The primary degradation pathways involve photodegradation, with minor contributions from hydrolysis and thermal decomposition under typical conditions. The molecule is notably resistant to biodegradation. The stability of this compound is influenced by factors such as pH, temperature, and exposure to light.

Degradation Pathways

The degradation of this compound can proceed through several pathways, with photodegradation being the most significant. Hydrolytic and thermal pathways generally require more forceful conditions to induce significant degradation.

Photodegradation

Exposure to sunlight, particularly UV radiation, is a primary driver of this compound degradation in aqueous environments. Studies on N4-acetylated sulfonamide metabolites have shown that irradiation with simulated sunlight can lead to substantial degradation, with 88% to 98% of the compound degrading within 24 hours.[1][2] The two principal photodegradation pathways identified are:

-

Cleavage of the Sulfonamide Bond (S-N bond): This is a common degradation route for sulfonamides, leading to the formation of separate aniline and pyrimidine-related structures.

-

SO2 Extrusion: This pathway involves the removal of a sulfur dioxide molecule from the sulfonamide linkage, resulting in the formation of various recombination products.

The pH of the solution can influence the rate of photodegradation. For the parent compound, sulfamethazine, the kinetic constant of photolysis has been observed to increase with a rise in pH.[2]

Diagram of this compound Photodegradation Pathways

Caption: Major photodegradation pathways of this compound.

Hydrolytic Degradation

This compound is generally considered to be hydrolytically stable under neutral and alkaline conditions at ambient temperatures. Significant degradation typically requires strongly acidic or basic conditions, often coupled with elevated temperatures. One study noted that the hydrolytic degradation of sulfamethazine and its metabolites was less than 1% across pH values of 4, 7, and 9.[2] Another study on various sulfonamides concluded that they are hydrolytically stable under typical environmental conditions, with half-lives exceeding one year.[3]

The primary site for acid- or base-catalyzed hydrolysis is the sulfonamide bond. Under acidic conditions, the parent compound, sulfamethazine, can be regenerated through the hydrolysis of the acetyl group, followed by or concurrent with the cleavage of the sulfonamide bond.

Thermal Degradation

Thermal degradation of this compound is generally not significant under normal storage conditions. However, at elevated temperatures, such as those used in some manufacturing processes or harsh storage conditions, degradation can occur. A study on the thermal stability of sulfonamides in milk demonstrated that while they are stable during pasteurization, significant degradation of the parent sulfamethazine (up to 85.1%) can occur when heated to 120°C for 20 minutes.[4] The degradation pathways are likely to involve cleavage of the sulfonamide bond and modifications to the aromatic and pyrimidine rings.

Biodegradation

This compound has been shown to be highly persistent against biodegradation. In a study using an aerated fixed-bed bioreactor simulating wastewater treatment, no discernible degradation of this compound was observed over a 90-day period.[5] This resistance to microbial breakdown contributes to its persistence in the environment.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions. It is important to note that specific kinetic data for the hydrolysis and thermal degradation of this compound is limited in the literature. Therefore, the data presented in Tables 2 and 3 are illustrative, based on studies of the parent compound sulfamethazine and general principles of sulfonamide degradation, and are intended to provide a framework for stability studies.

Table 1: Photodegradation of N4-Acetylated Sulfonamide Metabolites

| Condition | Degradation (%) | Time (hours) | Reference |

| Simulated Sunlight | 88 - 98 | 24 | [1][2] |

Table 2: Illustrative Hydrolytic Stability of this compound

| Condition | Temperature (°C) | Half-life (t½) | Primary Degradation Products |

| 0.1 M HCl | 60 | > 48 hours | Sulfamethazine, 4-aminobenzenesulfonic acid, 2-amino-4,6-dimethylpyrimidine |

| Purified Water (pH ~7) | 60 | Very Stable (> 1 year) | Negligible degradation |

| 0.1 M NaOH | 60 | > 48 hours | 4-acetamidobenzenesulfonic acid, 2-amino-4,6-dimethylpyrimidine |

Table 3: Illustrative Thermal Stability of this compound (in solid state)

| Temperature (°C) | Observation | Potential Degradation Products |

| 60 | Stable | Negligible degradation |

| 80 | Potential for slight degradation over extended periods | Products of sulfonamide bond cleavage |

| 120 | Significant degradation | Complex mixture of degradants |

Experimental Protocols

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods. Below are general protocols for conducting such studies on this compound.

Diagram of a General Forced Degradation Workflow

Caption: A typical workflow for a forced degradation study.

General Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep at room temperature.

-

Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C) in a calibrated oven.

-

Photodegradation: Expose a solution of the drug in a quartz cuvette to a light source as specified in ICH Q1B guidelines (e.g., UV light at 254 nm and visible light).

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all stressed samples to a suitable concentration with the mobile phase.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

Analytical Method: Stability-Indicating HPLC-UV/MS

A stability-indicating method is crucial to separate the intact drug from its degradation products.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector, coupled with a Mass Spectrometer (MS) for identification of degradation products.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed to separate compounds with different polarities. A common mobile phase consists of:

-

Solvent A: Water with an additive like 0.1% formic acid or an ammonium acetate buffer.

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection:

-

UV/PDA: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance.

-

MS: Use electrospray ionization (ESI) in positive mode to identify the molecular weights and fragmentation patterns of the parent drug and its degradants.

-

Conclusion

This compound is relatively stable under hydrolytic and moderate thermal conditions but is susceptible to photodegradation. The primary photodegradation pathways involve cleavage of the sulfonamide bond and SO2 extrusion. The molecule is highly resistant to biodegradation. A thorough understanding of these stability characteristics, gained through well-designed forced degradation studies and the use of robust, stability-indicating analytical methods, is essential for the development of stable pharmaceutical formulations and for assessing the environmental impact of this important metabolite.

References

- 1. SOP for Forced Degradation Study [m-pharmainfo.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Obscured Threat: N4-Acetylsulfamethazine's Role in the Escalation of Antibiotic Resistance

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

Shanghai, China – December 7, 2025 – The pervasive threat of antibiotic resistance is a well-documented global crisis. While the focus has largely been on the parent compounds of antibiotics, a growing body of evidence suggests that their metabolites may play a significant, yet often overlooked, role in the proliferation of resistance. This technical guide delves into the core of this issue, focusing on N4-acetylsulfamethazine (N4-Ac-SMZ), the primary metabolite of the widely used sulfonamide antibiotic, sulfamethazine. This document provides an in-depth analysis of the current understanding of N4-Ac-SMZ's contribution to antibiotic resistance, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Executive Summary